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streptocin

Cat. No.: B1169934
CAS No.: 1404-67-7
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Description

Historical Context of Compound Discovery from Microbial Sources

The discovery of microbially derived compounds traces back to pivotal moments in scientific history, fundamentally altering approaches to disease treatment and biological understanding. A landmark event was the discovery of penicillin from Penicillium notatum by Alexander Fleming in 1928, ushering in the era of antibiotics. This was followed by the isolation of streptomycin (B1217042) from Streptomyces griseus in 1943 by Selman Waksman and his team, which became the first effective treatment for tuberculosis nih.govwikipedia.org. These early successes underscored the vast potential of microbial secondary metabolites as sources of novel therapeutic agents.

The systematic screening of microbial cultures for bioactive compounds became a cornerstone of pharmaceutical research. This rigorous exploration led to the identification of numerous compounds with antibacterial, antifungal, antiviral, and antineoplastic properties. For instance, the compound streptozocin (B7790348), an N-nitrosourea antibiotic, was discovered in 1959, originating from the soil bacterium Streptomyces achromogenes chemicalbook.com. This discovery exemplifies the continued yield of valuable compounds from microbial sources, expanding the pharmacopeia and research tools available to scientists. The ability of Streptomyces species to produce a wide range of secondary metabolites, including antibiotics like streptomycin, has cemented their role as biofactories in natural product discovery nih.govwikipedia.org.

General Classification and Structural Features of Relevant Compound Classes

Microbially derived compounds exhibit an immense diversity in their chemical structures and biological activities, leading to various classification systems. Broadly, these compounds can be categorized based on their biosynthetic pathways (e.g., polyketides, non-ribosomal peptides, terpenes, alkaloids, aminoglycosides) or their primary biological activities (e.g., antibiotics, anticancer agents, immunosuppressants).

Streptozocin (formerly known as streptozotocin) is classified as an N-nitrosourea nih.govchemicalbook.comscbt.comfishersci.castenutz.eudrugbank.com. It is specifically recognized as an unusual aminoglycoside that contains a nitrosoamino group chemicalbook.com. Its molecular formula is C₈H₁₅N₃O₇, and it has a molecular weight of 265.22 g/mol nih.govchemicalbook.comwikipedia.orgscbt.comcaymanchem.comfishersci.casigmaaldrich.comdrugbank.comdrugs.com. The structure of streptozocin includes a glucoseamine moiety linked to a methylnitrosourea group bcphr.orgstenutz.eudrugbank.com. The nitrosourea (B86855) moiety is crucial for its alkylating activity researchgate.net. This unique structural combination contributes to its specific biological targeting, particularly its affinity for pancreatic beta cells caymanchem.comgriffith.edu.au.

The table below provides key chemical identifiers for streptozocin:

PropertyValue
Compound Name Streptozocin (Streptozotocin)
PubChem CID 29327 nih.govnih.govgriffith.edu.au
CAS Number 18883-66-4 nih.govchemicalbook.comwikipedia.orgscbt.comcaymanchem.comfishersci.casigmaaldrich.commerckmillipore.com
Molecular Formula C₈H₁₅N₃O₇ nih.govchemicalbook.comwikipedia.orgscbt.comcaymanchem.comfishersci.casigmaaldrich.comdrugbank.comdrugs.com
Molecular Weight 265.22 g/mol nih.govchemicalbook.comwikipedia.orgscbt.comcaymanchem.comfishersci.casigmaaldrich.comdrugbank.com
Source Organism Streptomyces achromogenes chemicalbook.combcphr.orgdrugbank.com

Scope and Significance of Academic Research on Microbially Derived Compounds

Academic research into microbially derived compounds encompasses a broad spectrum of disciplines, from microbiology and organic chemistry to pharmacology and clinical research. The significance of this research lies in its potential to uncover new lead compounds for drug development, characterize novel biochemical pathways, and develop unique biological probes.

Streptozocin serves as a notable example of a microbially derived compound with significant impact on academic research. Its highly specific toxicity to the insulin-producing beta cells of the pancreas has made it an indispensable tool for inducing experimental diabetes in animal models wikipedia.orgcaymanchem.combcphr.orggriffith.edu.au. Researchers widely use streptozocin-induced animal models to study various aspects of diabetes, including its etiology, progression, and the efficacy of potential therapeutic interventions bcphr.orggriffith.edu.au. The mechanism of streptozocin's action involves its preferential uptake into pancreatic beta cells via the glucose transporter GLUT2, followed by DNA alkylation and subsequent cellular damage, leading to the destruction of these cells caymanchem.comgriffith.edu.au. This makes it invaluable for investigating beta-cell dysfunction and exploring strategies to protect or regenerate these cells in diabetes research griffith.edu.au. Beyond diabetes research, streptozocin is also studied for its antineoplastic properties, particularly in the treatment of metastatic pancreatic islet cell carcinoma wikipedia.orgcaymanchem.comdrugbank.comdrugs.comresearchgate.netmims.comcancerquest.org. The ongoing study of compounds like streptozocin continues to contribute to fundamental biological understanding and offers avenues for addressing significant health challenges.

Properties

CAS No.

1404-67-7

Molecular Formula

C21H30O6

Synonyms

streptocin

Origin of Product

United States

Isolation and Purification Methodologies for Research

Advanced Chromatographic Techniques for Compound Separation

Chromatography is a fundamental technique for the purification of biomolecules like streptocin, separating components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. nih.gov For bacteriocins, a sequential approach using different chromatographic methods is often necessary to achieve the desired level of purity. frontiersin.org

The purification of this compound often begins with initial separation steps like ammonium (B1175870) sulfate (B86663) precipitation to concentrate the protein from the culture supernatant. frontiersin.org Following this, advanced chromatographic techniques are employed for high-resolution separation. Common strategies include:

Ion-Exchange Chromatography (IEC): This technique separates molecules based on their net charge. nih.govamericanpeptidesociety.org The process utilizes a charged stationary phase (resin). For a positively charged bacteriocin (B1578144) like this compound, a cation-exchange column would be used. The bacteriocin binds to the negatively charged resin, while neutral or negatively charged impurities pass through. The bound this compound is then eluted by increasing the salt concentration or changing the pH of the mobile phase. nih.gov

Size-Exclusion Chromatography (SEC): Also known as gel filtration, SEC separates molecules based on their size and shape. americanpeptidesociety.org The stationary phase consists of porous beads. Larger molecules that cannot enter the pores travel around the beads and elute first, while smaller molecules like this compound enter the pores, extending their path and causing them to elute later. This method is effective for separating this compound from larger proteins or smaller peptides and salts. americanpeptidesociety.org

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC is a powerful, high-resolution technique that separates molecules based on their hydrophobicity. americanpeptidesociety.org The stationary phase is nonpolar (e.g., C18), and the mobile phase is polar. This compound is applied to the column in a polar mobile phase and then eluted by increasing the concentration of an organic solvent (like acetonitrile). Hydrophobic molecules interact more strongly with the stationary phase and require a higher concentration of organic solvent to elute. americanpeptidesociety.org This is often used as a final polishing step to achieve high purity. frontiersin.org

A representative multi-step purification process for a bacteriocin similar to this compound can result in a significant increase in specific activity, as detailed in the following table.

Purification StepTotal Protein (mg)Total Activity (AU)Specific Activity (AU/mg)Yield (%)Purification (Fold)
Culture Supernatant 1500300,0002001001
Ammonium Sulfate Ppt. 300240,000800804
Ion-Exchange Chrom. 45180,0004,0006020
Size-Exclusion Chrom. 10120,00012,0004060
RP-HPLC 290,00045,00030225

This table presents illustrative data based on typical bacteriocin purification protocols.

Spectroscopic and Spectrometric Approaches for Purity Assessment in Research Contexts

Following each purification step, it is essential to assess the purity of the this compound preparation. Spectroscopic and spectrometric techniques are indispensable for this purpose, providing both qualitative and quantitative information. tutorchase.com

UV-Visible (UV-Vis) Spectroscopy: This is a fundamental technique used to determine the concentration of protein in a sample. Proteins absorb ultraviolet light at a wavelength of 280 nm due to the presence of aromatic amino acids (tryptophan and tyrosine). By measuring the absorbance at 280 nm, the protein concentration can be estimated throughout the purification process, which is necessary for calculating specific activity. ijrar.org This method is also used to monitor the eluate from chromatography columns, where peaks in absorbance indicate the presence of protein.

Mass Spectrometry (MS): Mass spectrometry is a powerful analytical technique for assessing purity and confirming the identity of the isolated compound. It measures the mass-to-charge ratio of ions, allowing for the precise determination of the molecular weight of the purified peptide. researchgate.net A pure sample should yield a single, dominant peak corresponding to the molecular weight of this compound. The presence of other significant peaks would indicate impurities. Techniques like Electrospray Ionization (ESI) coupled with mass spectrometry (ESI-MS) are commonly used for analyzing peptides and proteins. researchgate.net

The application of these methods provides critical data for evaluating the success of the purification protocol.

TechniquePrincipleInformation Provided
UV-Visible Spectroscopy Measures the absorption of UV light by aromatic amino acids in the protein. ijrar.org- Estimation of protein concentration.- Monitoring protein elution during chromatography.
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ionized molecules. researchgate.net- Precise determination of the molecular weight.- Confirmation of compound identity.- Assessment of sample purity by detecting contaminants. tutorchase.com

Together, advanced chromatographic separation and rigorous spectroscopic assessment ensure the isolation of highly purified this compound, which is a prerequisite for detailed functional and structural studies in a research setting.

Chemical Synthesis and Derivatization Strategies

Total Synthesis Approaches for Analogues and Derivatives

Total synthesis enables the creation of complex molecules from simpler precursors, offering precise control over the final structure and the ability to introduce modifications that might not be accessible through other means. For streptozotocin (B1681764), total synthesis approaches have been crucial in generating a variety of analogues to probe its chemical and biological characteristics.

Early work in the synthesis of streptozotocin analogues focused on modifying specific parts of its glucose and nitrosourea (B86855) components. Researchers have successfully synthesized various glycosides, including the α- and β-methyl glycosides of streptozotocin jst.go.jpcapes.gov.br. These syntheses involve attaching different sugar moieties or altering the anomeric configuration of the existing glucose. Furthermore, analogues with epimeric changes at specific carbon positions, such as C2 and C4 of the glucose ring, have also been prepared jst.go.jp. These efforts demonstrate the capability to systematically alter the sugar portion of streptozotocin. For instance, epimerization at C2 significantly reduces antibacterial activity, while other structural changes tend to abolish it entirely jst.go.jp.

Semi-synthetic Modifications and Structural Diversification for Research Purposes

Semi-synthetic modification involves chemically altering a naturally occurring compound to produce new derivatives. As streptozotocin is a natural product isolated from Streptomyces achromogenes, it serves as a starting material for such modifications nih.govfishersci.ca. This approach is particularly valuable for generating structural diversity for research purposes, allowing for the exploration of new biological activities or improved properties mdpi.comresearchgate.net.

General strategies for semi-synthetic modifications often involve targeting specific functional groups on the parent molecule. For example, derivatization reactions convert a chemical compound into a product with similar chemical structure but altered properties like reactivity, solubility, or aggregate state, often through specific functional group participation wikipedia.org. While detailed, specific semi-synthetic strategies for broad structural diversification of streptozotocin for general research (beyond the precisely defined analogues discussed in 3.1) are not extensively detailed in the immediate search results, the principle applies. The creation of methyl glycosides and epimeric changes, as described in 3.1, can be considered a form of semi-synthesis if the starting material is streptozotocin itself or a directly derived precursor. This allows for the systematic alteration of the molecule to understand how changes affect its properties.

Chemoenzymatic Synthesis Methodologies

Chemoenzymatic synthesis combines the precision and efficiency of enzymatic reactions with the versatility of traditional chemical synthesis nih.govrsc.org. This approach leverages the high regio- and stereoselectivity often exhibited by enzymes under mild conditions, contributing to more sustainable and efficient chemical manufacturing rsc.orgmdpi.comnih.gov.

Structure-Activity Relationship (SAR) Studies via Chemical Modification

Structure-Activity Relationship (SAR) studies aim to understand how changes in the chemical structure of a molecule influence its biological activity wikipedia.org. For streptozotocin, chemical modifications have been systematically performed to delineate the crucial structural features responsible for its antibacterial and cytotoxic effects.

One significant finding from SAR studies on streptozotocin analogues is the impact of epimeric changes. For example, epimerization at the C2 position of the glucose moiety was found to markedly reduce the antibacterial activity of streptozotocin jst.go.jp. In contrast, other structural modifications, such as those involving changes at C4 or the anomeric C1, generally led to the complete destruction of its antibacterial properties jst.go.jp.

Interestingly, while these modifications often diminished or abolished antibacterial activity, many of the synthesized analogues maintained cytotoxic activity at levels comparable to or even higher than streptozotocin itself jst.go.jp. Crucially, all these analogues were reported to be devoid of diabetogenicity, a significant adverse effect associated with streptozotocin's use in medicine and research wikipedia.orgjst.go.jp. This demonstrates that through targeted chemical modification, it is possible to dissociate different biological activities, potentially leading to derivatives with improved selectivity.

The following table summarizes the observed effects of certain chemical modifications on streptozotocin's biological activities, based on research findings:

Modification TargetObserved Antibacterial ActivityObserved Cytotoxic ActivityObserved DiabetogenicityReference
C2 EpimerizationMarkedly reducedIn range of streptozotocinDevoid jst.go.jp
C4 EpimerizationDestroyedIn range of streptozotocinDevoid jst.go.jp
C1 Changes (Analogs)DestroyedIn range of streptozotocinDevoid jst.go.jp
α-Methyl GlycosideNot specified/DestroyedNot specifiedNot specified jst.go.jp
β-Methyl GlycosideNot specified/DestroyedNot specifiedNot specified jst.go.jp

Biosynthesis and Metabolic Engineering

Elucidation of Biosynthetic Pathways

The biosynthesis of Streptozotocin (B1681764) (STZ), a glucosamine-nitrosourea compound, is a complex process primarily carried out by the bacterium Streptomyces achromogenes wikipedia.orgfishersci.caselleckchem.comnih.gov. This natural product features a unique N-nitrosourea pharmacophore, which is crucial for its biological activity wikipedia.orgresearchgate.netresearchgate.net. Recent advancements have significantly contributed to understanding its intricate biosynthetic pathway wikipedia.orgharvard.edu.

Key enzymatic steps in streptozotocin biosynthesis involve the modification of L-arginine researchgate.netacs.org. The pathway to the N-nitroso group of streptozotocin involves a biosynthetic reassembly of L-arginine, where its guanidino nitrogens contribute to forming a nitrogen-nitrogen bond researchgate.netacs.org.

Two crucial enzymes have been identified:

StzE : This enzyme is responsible for the N-methylation of free L-arginine, leading to the formation of Nω-monomethyl-L-arginine researchgate.netacs.org.

SznF : A non-heme iron-dependent metalloenzyme, SznF catalyzes the oxidative rearrangement of Nω-methyl-L-arginine to generate the N-nitrosourea pharmacophore wikipedia.orgresearchgate.netresearchgate.netacs.org. This enzyme is unique and unrelated to known nitric oxide synthases researchgate.net. Biochemical characterization of SznF has revealed that it is a multidomain metalloenzyme with two functional domains, each possessing its own autonomous active site researchgate.net. The central heme-oxygenase-like (HO-like) domain sequentially hydroxylates the Nδ and Nω' positions of L-NMA acs.org. The C-terminal cupin domain then rearranges this triply modified arginine to Nδ-hydroxy-Nω-methyl-Nω-nitroso-L-citrulline, which is proposed to be the precursor for the functional pharmacophore acs.org. This process involves the formation of a peroxo-Fe2(III/III) intermediate, which is critical for both hydroxylation steps acs.org.

Other enzymes, specifically ATP-grasp enzymes like SznH and SznK, have also been investigated. These enzymes function as L-amino acid ligases, further modifying an N-nitrosourea-containing amino acid to produce a tripeptide product, suggesting that additional enzymes are needed to complete streptozotocin biosynthesis harvard.edu.

A summary of the key enzymatic steps and their associated enzymes in Streptozotocin biosynthesis is provided in Table 1.

Table 1: Key Enzymatic Steps in Streptozotocin Biosynthesis

EnzymeSubstrateProductFunction/Role
StzEL-ArginineNω-monomethyl-L-arginineN-methylation of L-arginine researchgate.netacs.org
SznFNω-methyl-L-arginineNδ-hydroxy-Nω-methyl-Nω-nitroso-L-citrulline (precursor)Oxidative rearrangement to form N-nitrosourea pharmacophore; non-heme iron-dependent wikipedia.orgresearchgate.netresearchgate.netacs.orgacs.org
SznH, SznKN-nitrosourea-containing amino acidTripeptide productL-amino acid ligase activity, further modification harvard.edu

The gene cluster responsible for Streptozotocin production has been successfully identified in Streptomyces achromogenes wikipedia.orgresearchgate.netharvard.edunih.govsecondarymetabolites.orgscispace.com. This identification was achieved through various strategies, including resistance-guided genome mining harvard.edu. In vivo genetic analysis has revealed four essential biosynthetic genes within this cluster harvard.edu. The Streptozotocin biosynthetic gene cluster from Streptomyces achromogenes subsp. streptozoticus strain NRRL 2697, for instance, has a complete sequence of 11,946 bp and is cataloged in databases such as NCBI (Accession MK303572.1) and MIBiG (BGC0002313) nih.govsecondarymetabolites.org.

In the context of Streptomycin (B1217042), which also belongs to the Streptomyces genus, its biosynthetic gene cluster (str gene cluster) has been extensively analyzed in Streptomyces griseus and Streptomyces glaucescens nih.govnih.gov. These clusters show considerable divergence in macro and micro structures, encoding genes involved in the pathways leading to streptidine, (dihydro-)streptose, and N-methyl-L-glucosamine moieties of Streptomycin nih.govkegg.jpgenome.jp.

The regulation of natural product biosynthesis in Streptomyces is complex, involving transcriptional, post-transcriptional, and environmental factors. For Streptozotocin, while the specific regulatory mechanisms are still under investigation, the identification of the biosynthetic gene cluster and key enzymes is a foundational step in understanding its regulation wikipedia.orgmims.comharvard.edu. Understanding the enzymatic N-nitrosation in biological systems, as provided by studies on SznF, enables further investigations into the biosynthesis of other N-nitroso and N-N bond containing natural products and targeted genome mining efforts harvard.edu.

In the case of Streptomycin, the synthesis of its key biosynthetic enzymes is primarily regulated by differing levels of Factor A uniprot.org. Evidence suggests the involvement of physiological state, signal transduction, and activators in controlling Streptomycin production nih.gov. Additional regulatory elements, such as the gene strS and conserved TTA codons in the N-terminal sections of reading frames, have been reported within the Streptomyces griseus and S. glaucescens gene clusters nih.gov.

Heterologous Expression Systems for Pathway Reconstruction

Heterologous expression systems are crucial for mining natural products encoded by cryptic biosynthetic gene clusters (BGCs) and for dissecting biosynthetic pathways nih.govfrontiersin.org. While the broader field of natural product heterologous expression in Streptomyces is well-established, specific detailed research findings on the heterologous expression of the entire Streptozotocin biosynthetic pathway for reconstruction are not explicitly detailed in the provided search results beyond the initial identification and characterization of the gene cluster in its native host harvard.edu. Generally, Streptomyces species are favorable hosts for heterologous production dueoting to their extensive biosynthetic precursor pools and well-established genetic toolkits nih.govfrontiersin.org. Challenges often include low yield and genetic manipulation difficulties, which are addressed through chassis strain construction and optimized genetic tools frontiersin.org. For instance, platforms like Micro-HEP utilize versatile E. coli strains for BGC modification and transfer, and optimized Streptomyces coelicolor chassis strains with deleted endogenous BGCs and multiple recombinase-mediated cassette exchange (RMCE) sites for efficient expression nih.gov.

Metabolic Engineering for Enhanced Production and Novel Compound Generation

Metabolic engineering aims to optimize the production of natural products and to generate novel compounds by manipulating biosynthetic pathways. For Streptozotocin, specific metabolic engineering strategies for enhanced production or novel compound generation are not extensively detailed in the provided search results. However, the elucidation of its biosynthetic pathway, including the identification of key enzymes like StzE and SznF, provides a foundation for future metabolic engineering efforts researchgate.netacs.org. Understanding the precise enzymatic steps and the genetic basis of the pathway is essential for rational engineering approaches.

In the broader context of antibiotic biosynthesis, metabolic engineering strategies are employed to improve yields and create derivatives nih.govresearchgate.netdntb.gov.ua. For example, in Streptomyces roseosporus, metabolic engineering has successfully increased the production of daptomycin (B549167) through precursor supply enhancement and abolishing by-product formation nih.gov. These general principles could potentially be applied to Streptozotocin, targeting precursor supply, enzyme efficiency, or regulation of its pathway. The discovery of novel enzyme pairs like StzE and SznF that produce nitric oxide from L-arginine also sets the stage for understanding and potentially engineering biosynthetic routes to other N-nitroso natural products acs.org.

Molecular Mechanisms of Action in Biological Systems

Interaction with Nucleic Acids: DNA Alkylation and Synthesis Inhibition

A cornerstone of streptozotocin's mechanism of action is its potent alkylating activity, particularly targeting DNA drugbank.comtoku-e.comjetir.orgresearchgate.netmedchemexpress.commdpi.comtargetmol.com. As a monofunctional nitrosourea (B86855) derivative, STZ transfers methyl and other alkyl groups to DNA, leading to various forms of DNA damage toku-e.comresearchgate.netmedchemexpress.commdpi.comtargetmol.com. This alkylation predominantly occurs at specific bases, resulting in the formation of adducts such as O6-methylguanine, N7-methylguanine, and N3-methyladenine researchgate.nettargetmol.com.

The formation of these DNA adducts interferes with normal base pairing and can lead to the cross-linking of DNA strands drugbank.commdpi.com. Such modifications are highly genotoxic, impeding essential DNA processes including replication and transcription medchemexpress.commdpi.com. The cytotoxic action of STZ is largely attributed to this DNA damage, which culminates in the inhibition of DNA synthesis in both bacterial and mammalian cells drugbank.comtoku-e.comjetir.orgmdpi.com. Research findings indicate that STZ can produce DNA strand breaks, alkali-labile sites, and induce unscheduled DNA synthesis researchgate.net.

Table 1: Key DNA Lesions Induced by Streptozotocin (B1681764) Alkylation

DNA LesionDescriptionImpact on DNA Function
O6-methylguanineMethylation at the O6 position of guanineImpairs base pairing, potentially promutagenic researchgate.nettargetmol.com
N7-methylguanineMethylation at the N7 position of guanineIndicates overall DNA methylation researchgate.net
N3-methyladenineMethylation at the N3 position of adenine (B156593)Contributes to DNA damage researchgate.nettargetmol.com
DNA Cross-linksCovalent bonds between DNA strandsInhibits DNA replication and transcription drugbank.commdpi.com
DNA Strand BreaksDisruptions in the phosphodiester backbone of DNALeads to DNA fragmentation researchgate.netgriffith.edu.au

Modulation of Intracellular Signaling Pathways

Streptozotocin profoundly modulates several critical intracellular signaling pathways, contributing to its observed biological effects.

NAD/NADH and Poly ADP-ribosylation: STZ interferes with the biochemical reactions involving nicotinamide (B372718) adenine dinucleotide (NAD+) and its reduced form, NADH drugbank.comjetir.org. The DNA damage induced by STZ leads to the activation of poly(ADP-ribose) polymerase (PARP-1), an enzyme that functions as a DNA nick-sensor wikipedia.orgtoku-e.comgriffith.edu.auresearchgate.netnih.gov. Activated PARP-1 consumes NAD+ by cleaving it into nicotinamide and ADP-ribose, which is then polymerized onto nuclear acceptor proteins, including PARP itself researchgate.netnih.gov. Overactivation of PARP-1, often triggered by extensive DNA damage, can lead to a significant depletion of intracellular NAD+ and consequently adenosine (B11128) triphosphate (ATP), culminating in cellular dysfunction or necrosis researchgate.net. This consumption of NAD+ can also indirectly affect other NAD+-dependent enzymes, such as sirtuins aging-us.com.

Nitric Oxide Pathways: The presence of STZ can affect nitric oxide (NO) pathways. Decreased levels of NAD(P)H, a cofactor for nitric oxide synthase (NOS), can impair NO synthesis mdpi.com. Furthermore, oxidative stress, often triggered by STZ, can lead to an overproduction of reactive oxygen species (ROS) and reactive nitrogen species (RNS), which in turn can lead to the rapid generation of peroxynitrite from nitric oxide and superoxide (B77818), causing an imbalance in nitric oxide signaling aging-us.come-dmj.org.

Oxidative Stress Pathways: STZ's cytotoxic action is significantly associated with the generation of reactive oxygen species (ROS), which leads to oxidative stress and cellular damage griffith.edu.aumdpi.commdpi.com. Oxidative stress can activate stress-sensitive intracellular signaling pathways like NF-κB, contributing to cellular damage and β-cell apoptosis mdpi.come-dmj.org. ROS/RNS can also inhibit the enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH) through the activation of PARP-1 mdpi.com. Studies have shown that STZ treatment increases oxidative and nitrosative stress griffith.edu.aunih.govmdpi.com.

Table 2: Modulation of Intracellular Signaling Pathways by Streptozotocin

Pathway/MoleculeEffect of STZConsequenceSupporting Reference(s)
NAD+/NADHInterference with biochemical reactions; NAD+ depletionEnergy depletion, cellular dysfunction drugbank.comjetir.orgresearchgate.net drugbank.comjetir.orgresearchgate.net
Poly(ADP-ribosylation)Activation of PARP-1 due to DNA damageNAD+ consumption, protein poly(ADP-ribosylation) wikipedia.orgtoku-e.comgriffith.edu.auresearchgate.netnih.gov wikipedia.orgtoku-e.comgriffith.edu.auresearchgate.netnih.gov
Nitric Oxide (NO)Impaired synthesis due to NAD(P)H depletion; imbalance due to ROS/RNSAltered NO signaling, peroxynitrite formation aging-us.commdpi.come-dmj.org aging-us.commdpi.come-dmj.org
Oxidative StressIncreased production of Reactive Oxygen Species (ROS)Cellular damage, activation of stress-sensitive pathways (e.g., NF-κB) griffith.edu.aumdpi.come-dmj.orgmdpi.com griffith.edu.aumdpi.come-dmj.orgmdpi.com

Cellular Uptake and Transport Mechanisms

A distinguishing feature of streptozotocin's selective toxicity, particularly towards insulin-producing beta cells of the pancreas, is its unique cellular uptake mechanism wikipedia.orgtoku-e.comjetir.orggriffith.edu.au. STZ is structurally analogous to glucose, which enables its transport into cells primarily via the glucose transporter 2 (GLUT2) protein wikipedia.orgtoku-e.comjetir.orggriffith.edu.au. Beta cells of the pancreatic islets possess relatively high levels of GLUT2, making them particularly susceptible to STZ uptake and subsequent toxicity wikipedia.orgtoku-e.com. This selective entry mechanism through GLUT2 explains why STZ is widely used to induce diabetes in experimental animal models by selectively damaging these insulin-secreting cells wikipedia.orgtoku-e.comjetir.orggriffith.edu.au. Other glucose transporters, such as GLUT1, GLUT3, and GLUT4, facilitate glucose transport in various tissues, but GLUT2 is key for STZ's entry into beta cells wikipedia.orgnews-medical.netnih.govthno.orgmdpi.commolbiolcell.org.

Table 3: Streptozotocin Cellular Uptake and Transport

TransporterRole in STZ UptakeCell Types/Specificity
GLUT2Primary transporter for STZ entry due to structural similarity to glucosePancreatic beta cells (high expression) wikipedia.orgtoku-e.comjetir.orggriffith.edu.au

Impact on Cellular Bioenergetics and Mitochondrial Function

Streptozotocin significantly impacts cellular bioenergetics and mitochondrial function, contributing to its cytotoxic effects, particularly in beta cells griffith.edu.aumdpi.com. STZ induces mitochondrial respiratory dysfunction and increased oxidative stress, which are key components of its mechanism of action griffith.edu.aumdpi.com.

Research findings have demonstrated that STZ can cause a decrease in mitochondrial dehydrogenase activity, an indicator of impaired mitochondrial function mdpi.com. Studies using human hepatoma HepG2 cells treated with STZ showed alterations in mitochondrial respiratory enzymes and bioenergetics. Specifically, significant inhibition of Complex I activity was observed, and a marked inhibition of Complex IV (cytochrome c oxidase) was noted after STZ treatment mdpi.com. This disruption of the electron transport chain components leads to reduced ATP production and compromised cellular energy status thno.orgnih.gov.

Mitochondrial dysfunction, including changes in inner mitochondrial membrane potential and reduced oxygen consumption rate, has been reported in sensory neurons derived from STZ-induced diabetic rodents, correlating with suppression of respiratory chain complex protein expression nih.govnih.gov. The adverse effects of STZ on mitochondrial function are intricately linked to the oxidative stress it generates, creating a vicious cycle of damage within the cell griffith.edu.aumdpi.commdpi.com.

Table 4: Impact of Streptozotocin on Mitochondrial Bioenergetics

Mitochondrial Component/ProcessObserved Effect of STZConsequenceSupporting Reference(s)
Mitochondrial Dehydrogenase ActivityDecrease in activityImpaired cellular viability mdpi.com mdpi.com
Mitochondrial Respiration (Complexes I & IV)Significant inhibition of Complex I; Marked inhibition of Complex IVDisruption of electron transport chain, reduced ATP production mdpi.com mdpi.com
Oxidative StressIncreased Reactive Oxygen Species (ROS) generationMitochondrial dysfunction, cellular damage griffith.edu.aumdpi.commdpi.com griffith.edu.aumdpi.commdpi.com
Mitochondrial Membrane PotentialAltered polarization statusCompromised energy status thno.orgnih.gov thno.orgnih.gov

Structural Elucidation and Characterization Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of complex organic molecules like Streptozotocin (B1681764). It provides detailed information about the carbon-hydrogen framework and the connectivity of atoms within the molecule. While specific detailed 1D and 2D NMR chemical shift data for isolated Streptozotocin are not extensively detailed in general search results, the availability of 1H NMR spectra for Streptozotocin is noted in chemical databases nih.govnih.gov.

In structural elucidation efforts for natural products derived from Streptomyces species, 1D NMR techniques such as ¹H NMR and ¹³C NMR are fundamental. ¹H NMR provides insights into the types of protons and their chemical environments, as well as their neighboring protons through spin-spin coupling patterns. ¹³C NMR complements this by revealing the carbon backbone.

Two-dimensional (2D) NMR experiments are crucial for establishing direct and long-range correlations between atoms. Common 2D NMR techniques employed in such studies include:

Correlation Spectroscopy (COSY): Identifies protons that are coupled to each other through two or three bonds.

Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC): Reveals direct correlations between protons and their directly attached carbons, aiding in the assignment of CH, CH₂, and CH₃ groups.

Heteronuclear Multiple Bond Correlation (HMBC): Establishes long-range correlations between protons and carbons separated by two, three, or even four bonds, which is vital for connecting different structural fragments and identifying quaternary carbons.

Nuclear Overhauser Effect Spectroscopy (NOESY): Provides spatial proximity information between protons, regardless of bond connectivity, aiding in the determination of stereochemistry and three-dimensional conformation.

NMR-based metabolomic studies involving Streptozotocin-induced diabetes models demonstrate the power of this technique in identifying and quantifying metabolic changes, indirectly affirming the utility of NMR for characterizing compounds within complex biological systems researchgate.netnih.govnih.gov. The distinct chemical shifts and multiplicities observed in ¹H NMR spectra enable the identification of various metabolites nih.gov.

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS)

Mass Spectrometry (MS) is pivotal for determining the molecular weight and elemental composition of compounds. For Streptozotocin, its molecular formula is C₈H₁₅N₃O₇ with a molar mass of 265.222 g·mol⁻¹ mdpi.comresearchgate.net. MS provides the precise mass-to-charge (m/z) ratio of the intact molecule, often as protonated or deprotonated ions ([M+H]⁺ or [M-H]⁻), which confirms its molecular weight.

MS and MS/MS techniques are extensively used in studies involving Streptozotocin, particularly in metabolomics and proteomics research concerning Streptozotocin-induced disease models. For example:

High-Performance Liquid Chromatography (HPLC) coupled with Electrospray Ionization (ESI) Tandem Mass Spectrometry (MS/MS) has been employed to scan urinary metabolites in Streptozotocin-treated rats researchgate.net.

Ultra-High Performance Liquid Chromatography (UHPLC) coupled with Quadrupole-Time-of-Flight Tandem Mass Spectrometry (UHPLC-Q-TOF-MS) is utilized to detect endogenous compounds in the plasma of Streptozotocin-induced diabetic rats, enabling precise identification and quantification of various metabolites scholars.direct.

MS-based proteomics is a powerful analytical tool for studying proteome profiles in models, such as those induced by Streptozotocin, providing insights into protein identification and quantification biorxiv.org.

These applications underscore MS/MS's critical role in structural characterization by providing characteristic fragmentation patterns that confirm the presence and structure of Streptozotocin or its related metabolites within complex biological samples.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a technique used to identify functional groups present in a molecule by analyzing its characteristic absorption of infrared light. Each functional group (e.g., hydroxyl, carbonyl, amine, nitroso) absorbs IR radiation at specific frequencies, creating a unique molecular fingerprint.

For a glucosamine-nitrosourea compound like Streptozotocin, key functional groups would include:

Hydroxyl (-OH) groups: Typically show broad absorption bands in the 3600-3200 cm⁻¹ region.

Amine (N-H) groups: Primary and secondary amines show stretching vibrations around 3500-3300 cm⁻¹.

Carbonyl (C=O) group: The urea (B33335) moiety's carbonyl would exhibit a strong absorption band typically around 1700-1630 cm⁻¹.

Alkyl (C-H) groups: Various C-H stretching and bending vibrations occur in the 3000-2800 cm⁻¹ and 1480-1350 cm⁻¹ regions, respectively.

Nitrosourea (B86855) (N-N=O) linkage: This distinctive functional group would have characteristic vibrations, although specific assignments may require detailed analysis.

Studies on Streptozotocin-induced diabetic rat tissues have observed changes in the CH stretching region (3000-2800 cm⁻¹) related to lipids and proteins, and changes in specific "marker bands" such as one at 1744 cm⁻¹ associated with oxidative stress researchgate.netrcsb.org.

Changes in amide I (around 1650 cm⁻¹) and amide II (around 1550 cm⁻¹, 1545 cm⁻¹, 1511 cm⁻¹) absorption bands in tissue samples are often monitored using FT-IR, indicating protein conformational changes or the presence of specific protein structures affected by Streptozotocin rcsb.orgunesp.br.

These applications highlight IR spectroscopy's utility in characterizing molecular compositions and changes related to Streptozotocin's presence and activity.

X-ray Crystallography for Three-Dimensional Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional atomic and molecular structure of crystalline compounds. It reveals the exact positions of atoms, bond lengths, bond angles, and molecular conformation. While a direct X-ray crystal structure of Streptozotocin itself is not explicitly detailed in the provided search results, the technique has been critically applied to understand the structural basis of its action and biosynthesis.

Notably, X-ray crystallography has been used to study enzymes involved in the biosynthesis of Streptozotocin. For instance, the enzyme SznF, a metalloenzyme from Streptomyces achromogenes involved in Streptozotocin biosynthesis, has had its crystal structure determined nih.govresearchgate.netcumhuriyet.edu.tr. These crystallographic studies have revealed the atomic arrangement of the enzyme and how it binds to intermediates like Nω-methyl-L-arginine (L-NMA) and L-Nδ-hydroxy-Nω-methyl-L-arginine (L-HMA) to form the N-nitrosourea pharmacophore of Streptozotocin nih.govresearchgate.net.

The crystal structure of SznF has provided insights into the enzyme's active sites and cofactor binding, explaining the mechanism by which it catalyzes the oxidative rearrangement of a guanidine (B92328) group to generate the N-nitrosourea moiety characteristic of Streptozotocin nih.govresearchgate.net. Furthermore, X-ray crystallography has been used to study how Streptozotocin competitively inhibits certain enzymes, such as O-GlcNAcase, by resolving the structure of the enzyme-inhibitor complex. This provides direct evidence of Streptozotocin's binding mode and inferred three-dimensional features crucial for its inhibitory activity.

These crystallographic investigations, although primarily focused on enzymes interacting with or producing Streptozotocin, are fundamentally dependent on understanding the precise molecular structure of Streptozotocin to interpret the interactions.

Chromatographic Elution and Detection Profiles for Structural Characterization

Chromatographic techniques are essential for the separation, purification, and analysis of complex mixtures, playing a critical role in the characterization of compounds like Streptozotocin. High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC) are commonly employed, often coupled with various detectors for comprehensive analysis.

For Streptozotocin, chromatography is used in several ways to aid in its characterization and analysis:

Purity Assessment and Quantification: HPLC is routinely used to assess the purity of Streptozotocin samples and to quantify its concentration in various matrices. Analytical methods are developed to determine Streptozotocin levels, sometimes involving solid phase extraction (SPE) for enrichment.

Separation from Biological Samples: In biological studies involving Streptozotocin-induced models, chromatographic techniques are crucial for separating Streptozotocin itself, its metabolites, or other endogenous compounds from complex biological matrices (e.g., plasma, urine, tissue extracts) prior to detection by techniques like mass spectrometry. For instance, UHPLC-MS/MS is used to analyze metabolites in plasma of Streptozotocin-induced diabetic rats nih.govscholars.direct.

Column Chemistry: Reversed-phase columns (e.g., C18 columns) are commonly used for the separation of a wide range of organic compounds due to their ability to separate based on hydrophobicity mdpi.com. The mobile phase composition, often a mixture of water and organic solvents (e.g., methanol (B129727) or acetonitrile) with modifiers like formic acid, is optimized to achieve optimal separation and resolution mdpi.comnih.gov.

Detection Methods: While direct detection methods might include UV-Vis (if a chromophore is present at the detection wavelength) or refractive index detectors, coupling chromatography with Mass Spectrometry (LC-MS or LC-MS/MS) provides superior sensitivity and specificity for identifying and characterizing eluted compounds based on their mass-to-charge ratios and fragmentation patterns nih.govresearchgate.netscholars.direct.

Advanced Analytical Methodologies for Research Applications

Liquid Chromatography (LC) Techniques (e.g., HPLC, UPLC)

Liquid chromatography techniques, particularly High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), are extensively employed for the analysis of streptozotocin (B1681764) due to their high separation efficiency and sensitivity.

Detailed Research Findings for HPLC: HPLC is a standard method for the determination of streptozotocin. A sensitive HPLC-based method has been developed for streptozotocin determination, utilizing a C18 column (100 x 4.6 mm, 3.5 µm). The mobile phase consists of an isocratic elution of acetonitrile (B52724):phosphate buffer (pH 3.0, 15 mM) in a 56:44 v/v ratio, with a flow rate of 1.0 mL/min. A 20 µL injection volume is typically used, and detection is performed at a wavelength of 220 nm. This method has been validated for accuracy, precision, sensitivity, selectivity, and efficiency. researchgate.net Another HPLC method employed for analyzing compounds in the context of streptozotocin-induced diabetic models utilized a Kromasil C18 analytical column (250 mm × 4.6 mm i.d., 5 µm) with a mobile phase of water and acetonitrile (1:1), a flow rate of 0.7 mL/min, and detection at 254 nm. nih.gov HPLC is also known for its capability to effectively separate the alpha and beta anomeric forms of streptozotocin. [PubChem 1] Furthermore, glycated hemoglobin, a biomarker for glucose control, is commonly measured by HPLC in streptozotocin-induced diabetes models. nih.gov

UPLC Applications: While direct quantification of streptozotocin by UPLC is less frequently detailed in the provided sources, UPLC systems are commonly integrated with mass spectrometry for the analysis of other bioactive compounds and metabolites in biological samples from streptozotocin-induced animal models. For instance, an Agilent 1290 Infinity UPLC® system, with a mobile phase of methanol (B129727) and water containing 0.1% formic acid and a flow rate of 0.4 mL/min at 40°C, has been used in pharmacokinetic studies involving streptozotocin-induced diabetic rats. frontiersin.org Similarly, UPLC-MS/MS has been employed for non-targeted metabolomics to identify key metabolic markers in streptozotocin-induced Type 2 Diabetes Mellitus rats, and for the analysis of various bioactive compounds in plant extracts affecting these models. nih.govplos.orgmdpi.com

Coupled Techniques: LC-MS/MS

Coupling liquid chromatography with tandem mass spectrometry (LC-MS/MS) offers enhanced sensitivity, selectivity, and structural elucidation capabilities, making it highly valuable for complex sample matrices.

Detailed Research Findings for LC-MS/MS: An LC-MS/MS method has been established for the determination of multi-class antibiotic residues, including streptozotocin, in chicken liver. For streptozotocin, the method reported a limit of detection (LOD) of 31.5 µg kg⁻¹ and recovery rates of 68 ± 4.1%. Detection was performed using filters at m/z 256. scielo.org.za In broader research contexts involving streptozotocin-induced models, UPLC-MS/MS and high-resolution UHPLC-ESI-Orbitrap-MS have been extensively used for proteomic and metabolomic analyses. For example, mass spectrometry-based proteomics is a powerful analytical tool employed to study proteome profiles in streptozotocin models of Alzheimer's disease. [PubChem 12] This indicates the broad applicability of LC-MS/MS in research where streptozotocin is a core component of the experimental design.

Denaturing High-Performance Liquid Chromatography (DHPLC) for Genetic Analysis

Denaturing High-Performance Liquid Chromatography (DHPLC) is primarily a molecular biology technique utilized for high-throughput screening of genetic variations, such as single nucleotide polymorphisms (SNPs) and mutations. waocp.comtaylorandfrancis.commefst.hrvghtc.gov.tw It operates by separating DNA fragments based on their melting profiles, distinguishing between perfectly matched homoduplexes and mismatched heteroduplexes that arise from sequence differences. taylorandfrancis.commefst.hrresearchgate.net DHPLC is effective in identifying single-base substitutions, deletions, and insertions, making it a cost-effective and sensitive method for mutational analysis in various genes. waocp.comtaylorandfrancis.com

While DHPLC is not directly used for the chemical quantification of streptozotocin, its relevance in research involving streptozotocin stems from the compound's known biological effects. Streptozotocin is a potent DNA alkylating agent that causes DNA damage, leading to DNA fragmentation and chromosomal aberrations. [PubChem 4, 6, 7] Therefore, in studies investigating the genotoxic effects of streptozotocin or the genetic responses of cells exposed to it, DHPLC could potentially be employed to analyze DNA modifications or mutations induced by streptozotocin, rather than quantifying the compound itself.

Spectrophotometric and Fluorometric Assays for Quantitative Determination

Spectrophotometric and fluorometric assays offer rapid and often cost-effective methods for quantitative determination of compounds or their effects.

Detailed Research Findings for Spectrophotometric Assays: A classical spectrophotometric method for streptozotocin determination relies on the reactivity of its N-nitroso group. This procedure involves the acid hydrolysis of the N-nitroso residues to form nitrous acid. The resulting nitrous acid then diazotizes sulfanilic acid, which subsequently couples with N(1-naphthyl)ethylenediamine dihydrochloride (B599025) to produce an azo compound. This azo compound exhibits a maximum absorption at 550 nm, allowing for spectrophotometric quantification. This method has shown high accuracy, with a mean recovery of 100% and a standard deviation of ±1.0% for standard samples, and 97.8 ± 3.0% recovery from filtered fermentation beer. acs.org Additionally, enzymatic colorimetric methods are frequently used to assay plasma glucose in animal models induced by streptozotocin. nih.gov Spectrophotometric methods are also employed to determine the activities of enzymes such as superoxide (B77818) dismutase (SOD) and glutathione (B108866) S-transferase (GST) in liver tissues of streptozotocin-induced diabetic rats, reflecting oxidative stress responses. plos.org

Detailed Research Findings for Fluorometric Assays: Fluorometric assays, while not directly used for streptozotocin quantification itself in the provided context, are widely applied in research studies involving streptozotocin-induced biological models to measure various biochemical parameters. For instance, a fluorometric assay (Qubit 2.0) is routinely used for the quantification of peptides in proteomic analyses conducted on streptozotocin rat models. mdpi.com Furthermore, fluorometric assays are utilized to determine glucose content using specific assay kits in streptozotocin-induced diabetic mice mdpi.com, and to measure the concentration of reduced glutathione (GSH), a key antioxidant, in streptozotocin-treated pancreatic β-cells. csic.es Intracellular reactive oxygen species (ROS) production, a critical indicator of streptozotocin's cytotoxic mechanism, is also measured fluorometrically in experimental cell models. nih.gov

Solid-Phase Extraction (SPE) in Sample Preparation for Analysis

Solid-Phase Extraction (SPE) is a vital sample preparation technique used to isolate and concentrate analytes, remove interfering substances, and enhance the sensitivity of subsequent analytical measurements.

Detailed Research Findings for SPE: A sensitive analytical method for the determination of streptozotocin (STZ) has been developed based on solid-phase extraction. This method utilizes a synthesized multi-walled carbon nanotube/CuO/Cu2O composite material as an adsorbent in a column-type SPE setup. The experimental variables, including pH, ionic strength, and desorption solvent, were systematically optimized to achieve high efficiency. Under the optimized conditions, the method exhibited a linear working range of 100.00-1500.00 ng mL⁻¹, a limit of detection (LOD) of 28.57 ng mL⁻¹, and a relative standard deviation (RSD) of less than 4.2% for 250 ng mL⁻¹ of STZ (N:3). The pre-concentration factor achieved was 125, highlighting its capability for trace analysis. Accuracy was confirmed through recovery tests using model solutions. researchgate.netcumhuriyet.edu.trcumhuriyet.edu.tr SPE also serves as a crucial sample preparation step in LC-MS/MS methods for various antibiotic residues, including streptozotocin, from complex matrices such as chicken liver. scielo.org.za

Detailed Research Findings: Analytical Merits of Solid-Phase Extraction for Streptozotocin

The development of a sensitive solid-phase extraction method for streptozotocin analysis provides specific analytical merits, crucial for its application in research. The following table summarizes key performance parameters obtained under optimized conditions:

ParameterValueNotesSource(s)
Linear Range 100.00 - 1500.00 ng mL⁻¹This range indicates the concentrations over which the method provides a proportional response, crucial for accurate quantification of streptozotocin in samples. researchgate.netcumhuriyet.edu.trcumhuriyet.edu.tr
Limit of Detection (LOD) 28.57 ng mL⁻¹The LOD represents the lowest concentration of streptozotocin that can be reliably detected by the method, demonstrating its high sensitivity for trace analysis. researchgate.netcumhuriyet.edu.trcumhuriyet.edu.tr
Relative Standard Deviation (RSD) < 4.2% (for 250 ng mL⁻¹, N:3)The RSD indicates the precision of the method, with a low value signifying high reproducibility and reliability of measurements at a given concentration. researchgate.netcumhuriyet.edu.trcumhuriyet.edu.tr
Pre-concentration Factor 125This factor illustrates the method's ability to enrich streptozotocin from a larger sample volume into a smaller volume, significantly improving the overall sensitivity for low-concentration samples. researchgate.netcumhuriyet.edu.trcumhuriyet.edu.tr
Adsorbent Material Multi-walled carbon nanotube/CuO/Cu2OThe innovative composite material serves as the sorbent in the column-type SPE, demonstrating advanced material science application for enhanced extraction efficiency. researchgate.netcumhuriyet.edu.trcumhuriyet.edu.tr
Recovery Tests Applied successfully using model solutionsConfirms the accuracy of the method by demonstrating its ability to retrieve known amounts of streptozotocin from spiked samples, which is essential for method validation. For other antibiotics, similar SPE methods showed recoveries between 92.9% and 102.4%. scielo.org.za researchgate.netcumhuriyet.edu.trcumhuriyet.edu.tr

Theoretical and Computational Chemistry Studies

Quantum Mechanical Calculations (e.g., Ab initio, Density Functional Theory - DFT)

Quantum mechanical calculations, notably ab initio and Density Functional Theory (DFT) methods, have been extensively employed to investigate the fundamental properties of streptozotocin (B1681764). These methods are crucial for understanding molecular structures, electronic properties, and reaction mechanisms ntnu.edumdpi.comwikipedia.org.

For streptozotocin, DFT methods have been utilized to optimize its molecular structure and to analyze complexes formed with other materials, such as carbon nanotubes dergipark.org.trdergipark.org.tr. Such optimizations are foundational for predicting stable geometries and understanding the electronic distribution within the molecule.

Furthermore, ab initio and DFT methods have been applied to determine the pKa values of streptozotocin in aqueous solutions across various temperatures (25, 30, 35, 40, and 45 °C) researchgate.net. This involves the use of specific functionals and basis sets, such as B3LYP 6-31+G(d), coupled with solvation models like the polarizable continuum model (PCM), to account for the aqueous environment researchgate.net. These calculations also provide structural parameters, including dihedral angles, bond lengths, and total atomic charges, which are essential for characterizing the molecule's conformation and reactivity researchgate.net.

Moreover, Quantum Mechanical/Molecular Mechanical (QM/MM) calculations have been noted in studies involving streptozotocin, particularly in the context of enzymatic reactions where streptozotocin is catalyzed by enzymes like SznF figshare.comacs.org. QM/MM approaches combine high-level quantum mechanics for a critical region of interest with less computationally intensive molecular mechanics for the surrounding environment, allowing for the study of complex systems acs.org.

Molecular Dynamics Simulations of Compound-Biomolecule Interactions

Molecular Dynamics (MD) simulations are powerful tools for studying the dynamic behavior of molecules and their interactions with other systems over time wikipedia.org. For streptozotocin, MD simulations have been primarily employed to investigate its interactions with various nanomaterials, which are crucial for drug delivery applications.

While these studies demonstrate STZ's interaction with synthetic nanocarriers, they highlight the capability of MD simulations to elucidate the dynamic processes and molecular recognition events involving this compound.

Structure-Based Ligand Docking Studies

The insights gained from such studies are invaluable in drug discovery, as they help in understanding molecular recognition and predicting binding affinities google.comresearchgate.net. While general principles of molecular docking are widely applied in chemical biology and drug design, specific published research detailing the explicit structure-based docking of streptozotocin to biomolecules (like a specific protein receptor or DNA sequence beyond its known alkylation mechanism) was not prominently found in the direct search results for this compound. However, the broader context of computational studies for streptozotocin, including molecular dynamics simulations with nanomaterials biotechcourse.comnih.govdntb.gov.ua, suggests a focus on understanding its interactions for delivery and mechanistic insights.

Prediction of Conformational Preferences and Thermodynamic Properties

The prediction of conformational preferences and thermodynamic properties is vital for understanding a molecule's stability, behavior in different environments, and its energetic landscape mdpi.comresearchgate.net. For streptozotocin, theoretical methods have contributed to elucidating these aspects.

Quantum mechanical calculations, specifically ab initio and DFT methods, have been employed to determine key thermodynamic parameters for streptozotocin. For instance, changes in entropy (ΔS) and enthalpy (ΔH) associated with the dissociation reactions of streptozotocin in aqueous solution have been calculated based on its pKa values at varying temperatures researchgate.net. Such calculations provide quantitative measures of the energetic favorability and spontaneity of chemical processes involving streptozotocin researchgate.netmdpi.com.

Theoretical approaches are also capable of predicting the temperature dependence of thermodynamic properties by analyzing the conformational repertoire of molecules researchgate.net. This involves constructing analytical models that can predict a wide range of thermodynamic properties, even for flexible systems, by bypassing the need for explicit conformational searches researchgate.net. The Merck Molecular Force Field (MMFF) can be used to generate stable conformations, with the lowest-energy conformation often representing the most stable state for molecular property prediction nih.gov.

Investigation of Absorption Behavior on Nanomaterials via Theoretical Methods

The investigation of the absorption behavior of streptozotocin on nanomaterials using theoretical methods is a critical area, especially for advancing drug delivery systems. Carbon nanotubes (CNTs) have emerged as promising nanocarriers due to their unique chemical and physical properties biotechcourse.com.

Density Functional Theory (DFT) has been employed to evaluate the absorption behavior of the anticancer drug streptozotocin on chromium-doped carbon nanotubes (CNTCr(5,5)) dergipark.org.trdergipark.org.tr. These studies involve optimizing the structures of STZ, the nanotube, and their complex, providing detailed insights into the nature of the drug-nanomaterial interaction dergipark.org.tr.

Molecular dynamics (MD) simulations have also been instrumental in exploring the adsorption of streptozotocin on both pristine and functionalized carbon nanotubes biotechcourse.comnih.govdntb.gov.ua. These simulations analyze factors such as van der Waals energy, hydrogen bond formation, and radial distribution functions to characterize the interaction nih.gov. The findings indicate that the type and position of functional groups on the nanotube surface significantly influence the adsorption of streptozotocin, offering valuable information for designing more efficient drug delivery systems nih.gov.

Biotechnological Production and Process Optimization

Fermentation Process Development and Optimization for Microbial Production

The production of Streptozotocin (B1681764) primarily relies on the fermentation capabilities of the bacterium Streptomyces achromogenes nih.govfengchengroup.comchemicalbook.comdrugbank.com. For large-scale production, submerged, aerobic culture conditions are typically favored google.com. The fermentation process generally involves precise control over environmental parameters to maximize yield.

Key parameters in the fermentation of Streptozotocin-producing Streptomyces achromogenes include:

Inoculation and Incubation: The inoculum is often incubated for approximately 48 hours at 28°C. Subsequently, the inoculated fermentor is initially incubated for about 70 hours at 37°C, and then the temperature is typically lowered to 28°C until the fermentation is ready for harvest google.com.

pH Control: The culture medium's pH is critically important. Prior to inoculation, the pH should be adjusted to a range between 6.5 and 7.5. During the active fermentation phase, it is advantageous to control the pH to remain below approximately 5.5, often achieved by a slow, controlled feeding of glucose google.com.

Aeration and Agitation: Adequate aeration and agitation are crucial for optimal yield in production vessels, supporting the aerobic nature of Streptomyces growth and metabolite production ramauniversity.ac.in.

Optimization of fermentation processes often involves a systematic approach to identify the most favorable conditions for microbial growth and metabolite biosynthesis. For instance, studies on other Streptomyces species, such as Streptomyces griseus (known for streptomycin (B1217042) production), have shown that the fermentation process can be divided into three phases: an initial growth phase with minimal antibiotic production, a second phase where carbon (e.g., glucose) and nitrogen (e.g., ammonia (B1221849) from soy meal) sources are consumed alongside increased antibiotic synthesis, and a final phase where production ceases as cell lysis begins ramauniversity.ac.inslideshare.net. Optimal conditions for other Streptomyces species have been determined through empirical studies and statistical methodologies like Response Surface Methodology (RSM), considering factors such as pH, temperature, and carbon/nitrogen sources ijpsi.orginnovareacademics.inwu.ac.thresearchgate.net. For example, studies have indicated optimal pH levels around 7-9 and temperatures between 25-35°C for general Streptomyces antibiotic production ramauniversity.ac.inijpsi.orginnovareacademics.in.

Here is a representative table summarizing general optimal fermentation parameters for Streptomyces species involved in antibiotic production, which can inform Streptozotocin production optimization:

ParameterOptimal Range (General Streptomyces Antibiotic Production)Source(s)
Temperature25-35°C ramauniversity.ac.ininnovareacademics.in
pH (Initial)6.5-7.5 google.com
pH (During Fermentation)Controlled below 5.5 (for Streptozotocin) / 7-9 (general) google.comijpsi.orginnovareacademics.in
Incubation Time5-11 days ramauniversity.ac.inresearchgate.net
Aeration & AgitationHigh ramauniversity.ac.in
Carbon SourceGlucose, starch, rice bran ijpsi.orgresearchgate.netnih.gov
Nitrogen SourceSoya meal, glycine, peptone ijpsi.orgnih.gov

Strain Improvement Strategies (e.g., mutagenesis, genetic engineering)

To enhance the industrial production of compounds like Streptozotocin, microbial strain improvement is a critical area of biotechnology. Natural isolates often produce desired metabolites in low concentrations, necessitating strategies to increase productivity and reduce manufacturing costs quora.comijrdo.org.

Common strain improvement strategies applied to Streptomyces and other industrial microorganisms include:

Classical Methods: These involve random mutagenesis using chemical mutagens (e.g., ethyl sulfate) or physical mutagens (e.g., UV radiation). Subsequent screening and selection of high-yielding mutants are then performed researchgate.netijrdo.orgnih.govunacademy.com. This approach can lead to strains with improved productivity, although it is often time- and resource-intensive nih.gov.

Rational Screening: This method involves targeted approaches based on a deeper understanding of the organism's physiology and metabolic pathways quora.comijrdo.org.

Genetic Engineering and Metabolic Engineering: Advances in molecular biology have opened new avenues for precise manipulation of microbial genomes ijrdo.orgunacademy.com.

Gene Manipulation: This can involve inserting genes from other organisms that encode enzymes catalyzing the production of the desired product or knocking out genes not essential for product formation unacademy.com.

Metabolic Flux Rerouting: Altering the metabolic pathways of a microorganism to redirect resources towards the synthesis of the target compound is a key aspect of metabolic engineering ijrdo.orgunacademy.com.

Genome Shuffling: This technique combines multiple beneficial mutations from different strains into a single superior strain quora.com.

Drug Resistance Induction: Introducing mutations that confer resistance to certain drugs can inadvertently lead to enhanced secondary metabolite production. For instance, mutations in ribosomal subunits or RNA polymerase genes, which confer resistance to antibiotics like streptomycin, have been shown to lead to the overproduction of secondary metabolites in Streptomyces species nih.govutupub.fi.

Synthetic Biology: Emerging synthetic biology strategies aim to overcome the challenges in engineering Streptomyces by providing new genetic tools and approaches for genome mining, assembly of genetic constructs, and efficient delivery into the cell, facilitating industrial-scale production of natural products nih.gov.

Bioconversion and Biotransformation Applications for Compound Modification

Bioconversion and biotransformation refer to the use of biological systems, such as microorganisms or their enzymes, to convert one chemical compound into another. While Streptozotocin itself is a final product of biosynthesis, not typically subjected to further microbial modification for its own compound alteration in the same way some other natural products are (e.g., prodrug activation), the general principles of bioconversion by Streptomyces are widely applied in biotechnology.

Streptomyces species are well-known for their enzymatic capabilities, which can be harnessed for various biotransformation applications involving a wide range of substrates. This includes the modification of existing compounds or the synthesis of novel derivatives. For example, microbial transformation techniques, often involving enzymes from diverse microbes, are utilized to convert major ginsenosides (B1230088) into minor ginsenosides, highlighting the potential for precise enzymatic modifications of complex molecules nih.govpreprints.orgjmb.or.kr. These bioconversion processes offer advantages such as high selectivity, accuracy, and environmental safety nih.gov.

Although direct microbial bioconversion specifically of synthesized Streptozotocin for its modification is not extensively documented, the manufacturing process for Streptozotocin involves extraction and purification from the fermentation broth, rather than subsequent microbial modification steps fengchengroup.comgoogle.com. The broad capacity of Streptomyces for biotransformation underscores their significance in producing and potentially modifying a diverse array of natural products within the pharmaceutical and chemical industries.

Biotechnological Exploitation of Microbial Genera (e.g., Streptomyces)

The genus Streptomyces is among the most important and extensively exploited microbial genera in biotechnology, primarily due to their remarkable ability to produce a vast array of secondary metabolites nih.govresearchgate.net.

Key aspects of their biotechnological exploitation include:

Antibiotic Production: Streptomyces species are the source of over two-thirds of all known microbial antibiotics, making them invaluable for pharmaceutical applications ijpsi.orgnih.govnih.govutupub.finih.gov. Streptozotocin itself is a notable example, used as an antibiotic and an antineoplastic agent wikipedia.orgnih.govfengchengroup.comdrugbank.com.

Diverse Bioactive Compounds: Beyond antibiotics, Streptomyces produce a wide spectrum of other bioactive compounds, including antioxidant and anticancer agents nih.govutupub.firesearchgate.net. Their extensive diversity of biosynthetic gene clusters (BGCs) suggests the potential for discovering many more specialized metabolites utupub.finih.gov.

Enzyme Production: These microorganisms are prolific producers of various enzymes that find wide application in numerous industries, contributing significantly to biotechnological revenues researchgate.net.

Agricultural Applications: Streptomyces species play vital roles in agriculture, including improving soil health through bioremediation, acting as biocontrol agents against plant pathogens, and serving as inoculants to enhance composting processes researchgate.netnih.gov. They can also be sources of herbicides and insecticides researchgate.net.

Drug Discovery and Development: The ongoing exploration of Streptomyces strains, including those from underexplored environments, continues to be a promising avenue for the discovery of novel therapeutic agents to combat challenges such as multidrug-resistant pathogens nih.govutupub.fi. Modern approaches, including synthetic biology and genome mining, are continually being developed to unlock and manipulate the full biosynthetic potential of these bacteria nih.gov.

Ecological Roles and Microbial Interactions

Role in Microbial Competition and Communication in Natural Environments

Streptocins are key mediators of interference competition among streptococcal species and other bacteria that share the same environment. biorxiv.orgnih.gov Their production provides a competitive advantage to the producing strain by inhibiting the growth of susceptible neighbors, thereby securing access to limited resources and space. biorxiv.org This is particularly evident in densely populated environments such as the oral cavity and the nasopharynx. asm.orgmicrobiomepost.com For instance, Streptococcus pneumoniae produces streptococcin B as part of its competence cascade, which promotes intraspecies competition. asm.org Similarly, certain strains of Streptococcus mutans, a key player in dental caries, produce streptocins to outcompete other oral streptococci. microbiomepost.com

The production of streptocins is often tightly regulated and can be linked to cell-density dependent signaling, a process known as quorum sensing. nih.govuberresearch.com In several streptococcal species, the synthesis of bacteriocins is controlled by peptide-based signaling molecules, or pheromones. frontiersin.org This allows bacterial populations to coordinate the expression of genes, including those for bacteriocin (B1578144) production, in response to changes in their population density and the presence of competing species. nih.govfrontiersin.org This intricate communication network ensures that the energetically costly production of streptocins is initiated when it is most likely to be advantageous for the producing population. nih.gov

Impact on Microbial Community Structure and Dynamics

The targeted antimicrobial activity of streptocins can significantly shape the composition and dynamics of microbial communities. By selectively inhibiting or killing susceptible strains, streptocin-producing bacteria can create a niche for themselves and other resistant organisms. In environments like the upper respiratory tract, the production of bacteriocins by colonizing Streptococcus pneumoniae can disrupt the existing microbial community, impacting the populations of other resident microbes such as Staphylococcus and Haemophilus. nih.gov

Mechanisms of Resistance Development in Microbial Populations

The evolution of resistance to antimicrobials is a fundamental aspect of microbial ecology. While specific mechanisms of resistance to streptocins are not as extensively studied as those for clinical antibiotics, general principles of bacteriocin resistance are applicable. Target organisms can develop resistance to streptocins through several mechanisms. These can include modifications of the cell surface receptor to which the bacteriocin binds, preventing its attachment and subsequent action.

Another potential mechanism is the production of specific immunity proteins by the bacteriocin-producing strain itself, which protect it from the toxic effects of its own this compound. Horizontal gene transfer could potentially move these immunity genes to other susceptible bacteria. Additionally, bacteria may develop resistance through the production of proteases that degrade the this compound peptide. The presence of active efflux pumps that can expel the bacteriocin from the cell before it can reach its intracellular target is another plausible resistance strategy. frontiersin.orgresearchgate.netresearchgate.netnih.gov The continuous interplay between this compound production and the development of resistance in competing populations is a key driver of microbial evolution and diversity within a community.

Potential Mechanism of Resistance to this compound Description
Target Modification Alterations in the bacterial cell surface receptors prevent this compound from binding and exerting its effect.
Immunity Proteins Production of specific proteins that neutralize the activity of the this compound, often found in the producing organism.
Enzymatic Degradation Secretion of proteases that break down the this compound peptide, rendering it inactive.
Efflux Pumps Membrane-bound pumps that actively transport the this compound out of the bacterial cell.

Interspecies and Cross-Kingdom Interactions (e.g., fungal-bacterial interactions)

The influence of streptocins can extend beyond closely related bacterial species to encompass broader interspecies and even cross-kingdom interactions. While the primary targets of streptocins are typically other Gram-positive bacteria, the ecological consequences of their production can indirectly affect other members of the microbial community, including fungi.

Research Applications and Experimental Systems

Development of Cellular and Biochemical Assays for Activity Profiling

The biological activity of streptozotocin (B1681764) is profiled using a variety of cellular and biochemical assays designed to quantify its effects on cell viability, metabolism, and specific enzymatic pathways. abcam.commurigenics.com These assays are fundamental in understanding the compound's mechanism of action at a molecular level.

In vitro studies on cell lines, such as human neuroblastoma (SK-N-MC) cells, utilize assays to measure cytotoxicity and metabolic function. For instance, Lactate Dehydrogenase (LDH) assays are employed to assess cell death, while bioluminescent luciferase assays determine intracellular ATP concentrations, providing a measure of metabolic deficit. researchgate.net To investigate STZ's link to Alzheimer's-like changes, fluorometric secretase activity assay kits are used to measure the activity of α, β, and γ-secretases involved in amyloid precursor protein (APP) cleavage. researchgate.net Furthermore, ELISA techniques can quantify the total and phosphorylated levels of enzymes like Glycogen Synthase Kinase-3 (GSK-3). researchgate.net

In studies using pancreatic beta-cell lines (Rin-5F), assays for apoptosis are crucial. The activity of key apoptotic marker proteins, such as caspase-3 and PARP, is measured to confirm the induction of programmed cell death. nih.gov These biochemical tests provide quantitative data on how STZ modulates cellular health and function. domainex.co.uk

Induction of Specific Physiological States in In Vitro Cell Culture Models

Streptozotocin is widely used in in vitro cell culture models to induce specific physiological and pathological states, which allows for controlled investigation of cellular mechanisms. mdpi.com Its primary application is inducing cytotoxicity in pancreatic beta-cells, but its effects have been studied in various cell types. nih.gov

In pancreatic insulin-secreting Rin-5F cells, STZ treatment induces a state of oxidative stress, mitochondrial dysfunction, and apoptosis. nih.gov This is characterized by alterations in GSH redox metabolism and changes in the expression of mitochondrial-specific proteins like Bcl-2 and Bax. nih.gov In skeletal muscle myoblasts, STZ induces a G2/M phase arrest in the cell cycle, leading to an impaired proliferative capacity. physiology.org This effect highlights that STZ's impact is not exclusively limited to pancreatic cells.

Furthermore, STZ is used to create an "insulin-resistant brain state" (IRBS) in human neuroblastoma cell cultures. researchgate.net At specific concentrations, STZ administration leads to a significant reduction in intracellular ATP without causing widespread cell death. This metabolic deficit is accompanied by increased β-secretase activity, decreased α-secretase activity, and a subsequent increase in the concentration of the beta-amyloid (βA4) fragment, mimicking Alzheimer's-like pathological changes. researchgate.net

Application in In Vivo Experimental Animal Models for Investigating Cellular and Systemic Responses (e.g., metabolic, neurological)

The most extensive use of streptozotocin is in the creation of animal models to study diabetes and its complex systemic effects. longdom.org By selectively destroying pancreatic β-cells, STZ induces a state of insulin deficiency and hyperglycemia, closely mimicking type 1 diabetes in rodents and other animals. longdom.orgmdpi.com These models are invaluable for investigating metabolic, neurological, and other physiological responses to a diabetic state.

Metabolic Responses: In rats, a single diabetogenic dose of STZ results in a triphasic blood glucose response: an initial transient hyperglycemia, followed by hypoglycemia due to massive insulin release from dying cells, and finally, a stable, permanent hyperglycemia. nih.gov These animal models consistently exhibit impaired glucose tolerance, hyperinsulinemia, and insulin resistance. karger.commdpi.com Studies in mice have shown that STZ-induced diabetes leads to increased intestinal permeability and goblet cell hyperplasia, contributing to systemic inflammation. mdpi.com In young rats, STZ administration impairs skeletal muscle fiber growth, an effect that is independent of hyperglycemia and not rescued by insulin treatment. physiology.org

Neurological Responses: STZ is also used to model neurological complications associated with metabolic disease. In cats, higher doses of STZ induced neurological symptoms, including parasympathetic actions like decreased heart rate and salivation, as well as hind limb paralysis and hyporeflexia. karger.comnih.gov In a rat model designed to mimic sporadic Alzheimer's disease, intracerebroventricular (ICV) injections of STZ induce significant astrogliosis (an increase in astrocyte numbers) in brainstem nuclei responsible for respiratory control. nih.gov This leads to blunted respiratory reflexes, particularly in response to hypoxia, providing a tool to study breathing disorders in neurodegenerative diseases. nih.gov STZ-induced diabetic models in mice and rats have also been shown to exhibit depressive-like behaviors. mdpi.com

Table 1: Selected In Vivo Effects of Streptozotocin in Animal Models

Animal Model STZ Application Observed Metabolic/Systemic Response Observed Neurological Response
Rats Induce Type 1 Diabetes Impaired skeletal muscle fiber growth. physiology.org Elevated minute ventilation at rest; blunted respiratory response to hypoxia. nih.gov
Mice Induce Type 1 Diabetes Increased intestinal permeability; goblet cell hyperplasia. mdpi.com Depressive-like behavior. mdpi.com
Cats Assess diabetogenic potential Impaired glucose tolerance. karger.com Parasympathetic actions (e.g., decreased heart rate); hind limb paralysis; hyporeflexia. karger.comnih.gov

Use in Molecular Biology and Genetic Studies (e.g., DNA damage and repair mechanisms)

In molecular biology, streptozotocin is recognized as a DNA alkylating agent, a property that underlies its cytotoxic effects. longdom.orgwikipedia.org This mechanism makes it a useful tool for studying DNA damage and repair pathways. nih.gov When STZ enters a cell, particularly a pancreatic β-cell via the GLUT2 transporter, it causes alkylation of the DNA. longdom.orgnih.gov This DNA damage triggers the activation of poly ADP-ribosylation, which depletes cellular NAD+ and ATP stores, ultimately leading to necrotic and apoptotic cell death. longdom.orgnih.gov

The study of STZ-induced damage provides insights into cellular defense mechanisms. Cells respond to such damage by activating complex DNA repair systems, including base excision repair (BER) and nucleotide excision repair (NER), to maintain genomic integrity. nih.govwikipedia.org If the damage is too extensive for repair, the cell may enter a state of senescence or undergo apoptosis.

In the broader context of genetic studies, research into the similarly named antibiotic, streptomycin (B1217042), has also illuminated related molecular processes. Studies on Mycobacterium tuberculosis have focused on the molecular analysis of genes like rpsL, rrs, and gidB to understand the mechanisms of streptomycin resistance. mdpi.com Furthermore, the genetics of streptomycin production in Streptomyces griseus involves the analysis of specific gene clusters (strELMB2N) responsible for its biosynthesis. dntb.gov.ua While chemically distinct from STZ, research on streptomycin complements the understanding of how small molecules interact with cellular genetic machinery, from inducing DNA damage to the evolution of resistance mechanisms. nih.govmdpi.com

Future Perspectives and Emerging Research Areas

Discovery of Novel Analogues with Modified Biological Activities

Future research into Streptozotocin (B1681764) (STZ) is actively pursuing the discovery and development of novel analogues aimed at enhancing its therapeutic efficacy while concurrently reducing its undesirable side effects, particularly its pancreatic β-cell toxicity researchgate.netmdpi.com. The inherent broad-spectrum antibiotic activity of STZ is a valuable characteristic, but its clinical utility is currently constrained by its toxicity researchgate.netmdpi.com.

Recent investigations have explored structural modifications to the STZ molecule to achieve a more favorable biological profile. One significant area of study involves altering the C3 position of the molecule. For instance, the synthesis and evaluation of three novel STZ analogues—keto-STZ, allo-STZ, and deoxy-STZ—have provided critical insights researchgate.netmdpi.com. Research findings indicate that keto-STZ, while exhibiting the highest inhibition of bacterial growth, also demonstrated the most significant cytotoxicity researchgate.netmdpi.com. In contrast, allo-STZ showed promising selective antimicrobial activity with no observed cytotoxicity towards β-cells, suggesting a potential pathway for developing safer antibiotic derivatives researchgate.netmdpi.com. Deoxy-STZ, however, displayed no antimicrobial activity researchgate.net.

Further research has also investigated the impact of substituting the pyranose ring of STZ with a cyclohexane (B81311) ring, leading to analogues that exhibited considerable activity against Ehrlich ascites tumor oup.com. Additionally, an ethylidene glucose-substituted analogue of streptozotocin was synthesized; notably, this compound did not induce diabetes in rats and showed no cytotoxic effect on pancreatic beta cells in a monolayer culture system, underscoring the crucial role of the glucose transporter in STZ's action on β-cells nih.gov. These studies highlight the potential for rational design and chemical synthesis to create STZ analogues with tailored biological activities, broadening their potential applications beyond current limitations.

Presented in Table 1 are detailed research findings on various Streptozotocin analogues.

Table 1: Streptozotocin Analogue Research Findings

AnalogueModification/SubstitutionAntimicrobial Activity (E. coli K12)Cytotoxicity to Pancreatic β-cellsKey Observation
Streptozotocin (STZ)Original compoundBroad-spectrum (limited use due to toxicity) researchgate.netmdpi.comSignificant researchgate.netmdpi.comBaseline compound with known β-cell toxicity researchgate.netmdpi.com
Keto-STZC3 position oxidationHighest inhibition researchgate.netmdpi.comMost cytotoxic researchgate.netmdpi.comPotent but retains β-cell toxicity researchgate.netmdpi.com
Allo-STZC3 position modification (derived from d-allosamine)Moderate concentration-dependent researchgate.netmdpi.comNo cytotoxicity researchgate.netmdpi.comPromising selectivity, reduced β-cell toxicity researchgate.netmdpi.com
Deoxy-STZC3 position modification (derived from d-lividosamine)No activity researchgate.netNot specified, likely low due to lack of activityLoss of activity with this modification researchgate.net
Ethylidene glucose-substituted STZ analogue4,6-O-Ethylidene glucose substitutionNot specifiedNo cytotoxic effect nih.govDid not induce diabetes, highlights glucose transporter involvement nih.gov
Pyranose ring substituted with cyclohexane ringCyclohexane ring substitutionConsiderable activities against Ehrlich ascites tumor oup.comNot specifiedShows antitumor activity with structural change oup.com

Integration of Omics Technologies (Genomics, Proteomics, Metabolomics) in Compound Research

The integration of omics technologies—genomics, proteomics, and metabolomics—is poised to revolutionize research into compounds like Streptozotocin by providing comprehensive, large-scale biological insights researchgate.netoecd.orgnih.govhumanspecificresearch.org. These technologies facilitate a holistic understanding of how chemical compounds interact with biological systems by simultaneously measuring profiles of genes, proteins, or small molecule metabolites within cells or tissues oecd.orghumanspecificresearch.org.

For Streptozotocin research, omics technologies can be instrumental in:

Elucidating Mechanisms of Action and Toxicity: Genomics, transcriptomics, proteomics, and metabolomics can be applied to deeply investigate the molecular pathways affected by STZ. This includes identifying specific genes whose expression changes, proteins that are upregulated or downregulated, and metabolic shifts that occur in response to STZ exposure, particularly in pancreatic β-cells to understand its diabetogenic effects and in cancer cells to understand its antineoplastic action oecd.orgfrontiersin.org.

Biomarker Discovery: Omics data can reveal novel biomarkers that predict the therapeutic response to STZ or indicate the onset of its toxic side effects, enabling more precise experimental design and evaluation oecd.org.

Rational Analogue Design: By providing a detailed map of molecular interactions, omics technologies can guide the rational design of STZ analogues. This can involve identifying key molecular targets or pathways to modify to enhance desired activities (e.g., antimicrobial or antitumor) while minimizing off-target toxicity nih.govfrontiersin.org.

Understanding Resistance Mechanisms: In its role as an antibiotic, omics approaches can help uncover mechanisms of bacterial resistance to STZ, informing strategies to overcome such challenges frontiersin.org.

The application of multi-omics approaches, combining data from various omics fields, allows for a more integrated and comprehensive understanding of STZ's intricate biological interactions and cellular responses oecd.orgfrontiersin.org. This integrated approach is critical for efficiently utilizing natural sources for drug candidate screening and characterization, leading to more targeted pharmaceutical strategies researchgate.netnih.gov.

Table 2 highlights the specific contributions of various omics technologies in compound research, with particular relevance to Streptozotocin.

Table 2: Applications of Omics Technologies in Compound Research for Streptozotocin

Omics TechnologyContribution to Compound ResearchSpecific Application for Streptozotocin (Future Perspectives)
GenomicsGenetic material study, evolutionary insights, understanding gene expression profiles oecd.orghumanspecificresearch.orgfrontiersin.orgIdentifying genes involved in STZ biosynthesis; understanding genetic predispositions to STZ sensitivity/resistance in research models; elucidating broader genomic responses.
TranscriptomicsRNA transcript analysis, gene expression changes, identifying active biological pathways oecd.orghumanspecificresearch.orgfrontiersin.orgElucidating gene expression profiles in cells exposed to STZ or its analogues; identifying pathways related to toxicity or efficacy; uncovering new therapeutic targets.
ProteomicsLarge-scale protein study, abundance, function, protein-protein interactions oecd.orghumanspecificresearch.orgfrontiersin.orgIdentifying protein targets and pathways modulated by STZ; understanding protein-level changes leading to β-cell toxicity or antitumor effects; characterizing post-translational modifications.
MetabolomicsComprehensive analysis of metabolites, metabolic pathways, and biochemical shifts oecd.orghumanspecificresearch.orgfrontiersin.orgMapping metabolic alterations induced by STZ; discovering biomarkers for its effects; understanding its metabolic fate in biological systems; identifying metabolic vulnerabilities.
Multi-Omics IntegrationHolistic view, comprehensive understanding of biological systems, large dataset analysis, cross-talk between biological layers oecd.orghumanspecificresearch.orgfrontiersin.orgProviding a systems-level understanding of STZ's complex biological interactions; guiding rational design of safer and more effective analogues by correlating genetic, transcriptional, proteomic, and metabolic changes.

Development of Advanced Delivery Systems for Experimental Research

The development of advanced delivery systems for chemical compounds like Streptozotocin is a critical area of future research, aiming to surmount challenges such as low water solubility, instability, and off-target toxicity scientificarchives.comnih.govmdpi.com. These innovative delivery systems are designed to improve drug solubility, enhance stability, achieve targeted delivery to specific tissues or cells, increase pharmacological activity, optimize pharmacokinetic properties, and ultimately reduce systemic toxicity in experimental research settings scientificarchives.comnih.gov.

For Streptozotocin, given its known toxicity to pancreatic β-cells, advanced delivery systems could significantly refine experimental studies by enabling precise targeting to cancer cells (e.g., pancreatic islet cell tumors) while minimizing exposure to healthy cells ontosight.aiscientificarchives.com. This targeted approach would allow researchers to investigate STZ's antineoplastic effects more specifically, uncoupling them from its diabetogenic properties in animal models.

Key advanced delivery strategies applicable to STZ research include:

Liposomes: These lipid bilayer vesicles can encapsulate compounds, thereby improving their bioavailability and reducing toxicity scientificarchives.com. Studies have demonstrated that liposomal delivery can significantly outperform free compounds in reducing glycation rates in diabetic mice, highlighting their potential for improved efficacy and reduced side effects in experimental models scientificarchives.com. While promising for extending antimicrobial and antioxidant properties, challenges related to pH instability, low loading capacity, and high manufacturing costs need addressing mdpi.com.

Nanoparticles: A wide array of nanoparticles, including polymeric nanoparticles, gold nanoparticles, dendrimers, and solid lipid nanoparticles, are being developed to enhance the solubility, stability, and targeted delivery of compounds scientificarchives.comnih.govresearchgate.net. For instance, gold nanoparticles have been explored for their antidiabetic potential using natural compounds, suggesting a pathway for targeted interventions with STZ or its analogues scientificarchives.com.

Nanofiber Patches: These transdermal delivery systems offer an alternative route that can improve the bioavailability of compounds by bypassing first-pass metabolism scientificarchives.com. This could be beneficial for localized experimental applications or studies requiring sustained release.

Polymeric Micelles: These self-assembling polymers are extensively studied for their ability to solubilize hydrophobic drugs and deliver them to target sites effectively nih.gov.

Cyclodextrins: These cyclic oligosaccharides can form inclusion complexes with poorly soluble drugs, thereby enhancing their solubility, promoting controlled release, and potentially reducing toxicity researchgate.net.

By leveraging these advanced delivery systems, future experimental research with Streptozotocin can achieve greater precision in studying its mechanisms, evaluating its therapeutic potential, and minimizing its side effects, leading to more robust and physiologically relevant findings.

Table 3 summarizes the advanced delivery systems and their potential for Streptozotocin research.

Table 3: Advanced Delivery Systems for Experimental Research of Chemical Compounds (Applicable to Streptozotocin)

Delivery System TypeMechanism/MaterialAdvantagesPotential for Streptozotocin Research
LiposomesLipid bilayer vesicles scientificarchives.comEnhanced bioavailability, reduced toxicity, extended antimicrobial/antioxidant properties scientificarchives.commdpi.comTargeted delivery to pancreatic islet cell tumors; protection of healthy β-cells by selective delivery; improved stability in experimental models scientificarchives.com
Nanoparticles (e.g., Polymeric, Gold, Solid Lipid, Dendrimers)Nano-sized particles from various materials (e.g., PLGA, gold) scientificarchives.comnih.govresearchgate.netImproved solubility, stability, targeted delivery, sustained release scientificarchives.comnih.govresearchgate.netEnhancing STZ solubility for in vitro or in vivo studies; precise targeting to specific cancer cell types; minimizing systemic exposure in research scientificarchives.comresearchgate.net
Nanofiber PatchesPolymeric nanofibers scientificarchives.comTransdermal delivery, improved bioavailability, localized effect scientificarchives.comAlternative delivery route for localized experimental studies; potential for controlled release studies without systemic distribution scientificarchives.com
Polymeric MicellesSelf-assembling polymers nih.govSolubilization of hydrophobic drugs, targeted delivery nih.govIncreasing STZ solubility for more effective experimental formulations; precise delivery to specific cellular compartments or tissues nih.gov
CyclodextrinsCyclic oligosaccharides researchgate.netEnhanced solubility, controlled release, reduced toxicity, improved pharmacokinetic profiles researchgate.netImproving STZ's stability and dissolution rate in experimental settings; enabling sustained release studies; potentially reducing localized toxicity researchgate.net

Exploration of Environmental Fate and Remediation Methodologies

The exploration of the environmental fate and remediation methodologies for chemical compounds like Streptozotocin is an increasingly important area of research, particularly given the growing concern over pharmaceutical and chemical contaminants in the environment amazon.commiamioh.edumdpi.com. Understanding how STZ behaves in various environmental matrices—soil, sediment, water, and air—is crucial for assessing its ecological impact and developing strategies for its safe management and disposal amazon.commiamioh.edu.

Since Streptozotocin is a natural product derived from a soil bacterium, its potential presence and persistence in the environment, especially after laboratory use or industrial production, warrant investigation. Factors influencing its environmental fate include its degradation pathways (e.g., biodegradation, photolysis), its persistence in different conditions, and its potential for bioavailability and bioaccumulation in organisms mdpi.com.

Future research in this domain for Streptozotocin should focus on:

Degradation Pathways: Identifying the specific chemical and biological processes through which STZ degrades in the environment. This includes studying its susceptibility to microbial degradation, hydrolysis, photolysis, and other natural attenuation mechanisms mdpi.comresearchgate.net.

Persistence and Mobility: Assessing the persistence of STZ and its potential metabolites in different environmental compartments (e.g., soil, groundwater). Understanding its mobility and how it might leach into water sources or accumulate in sediment is vital amazon.commdpi.com.

Remediation Technologies: Developing and optimizing methodologies for the remediation of STZ-contaminated sites or waste streams. Biotechnological approaches, such as microbial remediation and bioconversion, offer environmentally friendly options for the degradation and transformation of chemical pollutants researchgate.net. Physical and chemical treatment methods could also be explored to neutralize or remove STZ from contaminated media mdpi.com.

Environmental Impact Assessment: Conducting studies to evaluate the potential ecotoxicological effects of STZ on non-target organisms in aquatic and terrestrial ecosystems. This involves identifying knowledge gaps and establishing monitoring protocols miamioh.edu.

Computational Modeling: Utilizing computational chemistry methods, such as Density Functional Theory (DFT) and Molecular Dynamics (MD), to predict the environmental behavior of STZ nih.gov. These tools can offer valuable insights into its interactions with environmental components, transport mechanisms, and potential degradation pathways, thereby guiding experimental remediation efforts nih.gov.

By comprehensively understanding the environmental fate of Streptozotocin and developing effective remediation strategies, researchers can contribute to mitigating its potential ecological footprint and promoting more sustainable chemical management practices in research and industry.

Table 4 outlines key considerations and methodologies for exploring the environmental fate and remediation of chemical compounds, applicable to Streptozotocin.

Table 4: Environmental Fate and Remediation Methodologies for Chemical Compounds (Applicable to Streptozotocin)

AspectKey Considerations/MethodologiesRelevance to Streptozotocin
Environmental Fate & Transport Biodegradation, photolysis, sorption, transport in soil, sediment, water, and air amazon.commiamioh.edumdpi.comUnderstanding STZ's persistence and breakdown products in various environmental compartments (e.g., soil, aquatic systems) post-experimental use or production.
Remediation Methodologies Microbial remediation, bioconversion, physical/chemical treatments, combination approaches mdpi.comresearchgate.netDeveloping effective strategies for safe disposal or degradation of STZ waste generated from research and pharmaceutical activities; preventing environmental accumulation.
Computational Chemistry Density Functional Theory (DFT), Molecular Dynamics (MD) nih.govPredicting STZ's behavior, interactions with environmental matrices, and potential degradation pathways to inform and optimize remediation efforts.
Monitoring & Risk Assessment Identifying chemical hazards, assessing ecological impacts, identifying knowledge gaps, and establishing monitoring protocols miamioh.edumdpi.comEstablishing procedures for monitoring STZ in the environment; assessing potential risks to ecosystems and human health from its presence.

PubChem CIDs for Compounds Mentioned in the Article

Q & A

Basic Research Question

  • Agar Well Diffusion (AWD) : Measure inhibition zones against indicator strains (e.g., E. faecalis). Standardize inoculum density (1.2 × 10⁹ cells/ml) and incubation time (24 hours) .
  • Activity Quantification : Use serial dilutions to determine minimum inhibitory concentration (MIC). Residual activity post-neutralization (pH 6.5) confirms pH stability .
  • Statistical Validation : Apply ANOVA and post-hoc tests (e.g., Duncan test) to compare mean inhibition zones across replicates .

Basic Research Question

  • ANOVA : Test significance of differences across experimental groups (e.g., inhibition zones under varying pH) .
  • Post-hoc Tests : Use Tukey’s HSD or Duncan tests to identify specific variable-level differences .
  • Power Analysis : Ensure sample sizes (n ≥ 3) are sufficient to detect ≥20% effect sizes with 95% confidence .

Advanced Consideration : For non-normal data, apply non-parametric tests (e.g., Kruskal-Wallis) or mixed-effects models to account for batch variability .

How can the PICOT framework guide clinical studies on this compound’s therapeutic potential?

Advanced Research Question
Structure hypotheses using PICOT elements:

  • Population : Immunocompromised patients with gram-positive infections.
  • Intervention : this compound SH3 at 10–20 µg/ml (based on MIC data) .
  • Comparison : Vancomycin or linezolid as standard care.
  • Outcome : Reduction in bacterial load (CFU/ml) within 48 hours.
  • Time : Monitor outcomes over 7 days post-administration .

Methodological Tip : Pre-register trials (e.g., ClinicalTrials.gov ) and adhere to CONSORT guidelines for transparent reporting .

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